molecular formula C15H20N2O13 B1248164 Kirilowin B

Kirilowin B

Cat. No.: B1248164
M. Wt: 436.32 g/mol
InChI Key: IWNWSZVDQOEIBT-WMNSZERYSA-N
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Description

Kirilowin B (β-Kirilowin) is a ribosome-inactivating protein (RIP) isolated from the seeds of Trichosanthes kirilowii, a plant in the Cucurbitaceae family. RIPs are enzymes that inhibit protein synthesis by depurinating ribosomal RNA, leading to cell death . Kirilowin B exhibits potent biological activities, including:

  • Inhibition of cell-free protein synthesis with an ID50 of 1.8 ng/ml .
  • Suppression of [³H]-thymidine incorporation into mouse melanoma cells, indicating antiproliferative effects .
  • Induction of abortion in mice at low concentrations, a property shared with other RIPs like trichosanthin .

Structurally, Kirilowin B has a molecular weight of approximately 28,000 Da (slightly smaller than its isoform α-Kirilowin) and shares high sequence homology with related RIPs from T. kirilowii .

Properties

Molecular Formula

C15H20N2O13

Molecular Weight

436.32 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,6-dihydroxy-4-(3-nitropropanoyloxy)-5-prop-2-enoyloxyoxan-2-yl]methyl 3-nitropropanoate

InChI

InChI=1S/C15H20N2O13/c1-2-9(18)29-14-13(30-11(20)4-6-17(25)26)12(21)8(28-15(14)22)7-27-10(19)3-5-16(23)24/h2,8,12-15,21-22H,1,3-7H2/t8-,12-,13+,14-,15+/m1/s1

InChI Key

IWNWSZVDQOEIBT-WMNSZERYSA-N

Isomeric SMILES

C=CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-]

Canonical SMILES

C=CC(=O)OC1C(C(C(OC1O)COC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-]

Synonyms

kirilowin B

Origin of Product

United States

Chemical Reactions Analysis

Design of Experiments (DoE) for Reaction Optimization

  • Example: A 2⁴ factorial design was used to optimize glyoxylic acid addition to catechol, improving yield from <20% to >80% by adjusting NaOH, temperature, and catalyst levels .

  • Application: Use DoE to screen variables (e.g., solvent, temperature, catalysts) for Kirilowin B derivatization.

Kinetic and Mechanistic Studies

  • Case Study: Cediranib synthesis involved identifying an azetidinium ion intermediate via kinetic analysis, shifting from second-order to first-order kinetics .

  • Tools:

    • Ab Initio/DFT Calculations : Model reaction pathways (e.g., M062X/6-311+G(d,p) level) .

    • Empirical Valence Bond (EVB) Simulations : Predict free energy barriers (e.g., BTK vs. ITK selectivity for acalabrutinib) .

Reaction Classification via Bond-Electron Matrices

  • Rxn-INSIGHT Algorithm : Classifies reactions (e.g., acylations, reductions) by analyzing bond-order changes (Table 1) .

    • Example Rule: Acylation involves a +1 bond between a heteroatom and acyl carbon .

Hypothetical Reaction Pathways

If Kirilowin B contains reactive functional groups (e.g., hydroxyl, ketone), potential pathways include:

Reaction TypeConditionsExpected Product
Esterification Carboxylic acid + alcohol, H⁺Ester (monitored via FTIR)
Oxidation KMnO₄/H⁺Ketone or carboxylic acid
Nucleophilic Substitution NaCN/ethanolNitrile formation

Critical Gaps and Recommendations

  • Structural Elucidation : Prioritize X-ray crystallography or NMR to confirm functional groups.

  • Synthetic Replication : Use retrosynthesis (e.g., alkyne/alkene transformations5) if Kirilowin B is a natural product.

  • Selectivity Analysis : Apply EVB simulations to predict reaction barriers, as done for acalabrutinib’s BTK/ITK selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key similarities and differences between Kirilowin B and related RIPs:

Compound Source Molecular Weight (Da) Key Biological Activities Structural Features
Kirilowin B T. kirilowii seeds ~28,000 - Inhibits protein synthesis (ID50: 1.8 ng/ml)
- Antitumor, abortifacient
- Shares N-terminal sequence (first 10 residues) with α-Kirilowin
- Possible glycosylation differences
α-Kirilowin T. kirilowii seeds 28,800 - Similar inhibitory activity to Kirilowin B
- Antiproliferative effects
- C-terminal extension or glycosylation may explain larger size
Trichosanthin T. kirilowii roots/seeds ~26,000 - Abortifacient, anti-HIV, antitumor
- Inhibits ribosomes (ID50: ~2 ng/ml)
- Structurally distinct N-terminal region compared to Kirilowins
- No glycosylation
Trichokirin T. kirilowii seeds ~27,000 - Ribosome inactivation, antitumor - Partial sequence homology with Kirilowins
- Immunologically distinct
Karasurin Momordica charantia seeds ~29,000 - Antifungal, ribosome-inactivating - Divergent amino acid sequence
- Glycosylated

Key Findings:

Structural Homology: Kirilowin B and α-Kirilowin share identical N-terminal sequences (first 10 residues) and exhibit strong immunological cross-reactivity, suggesting a common evolutionary origin . Peptide fingerprinting further confirms their close relationship . Differences in molecular weight (~800 Da) may arise from C-terminal extensions in α-Kirilowin or differential glycosylation .

Functional Overlaps: Both Kirilowins inhibit protein synthesis and tumor cell proliferation at comparable efficacies (ID50 ~1.8–2.0 ng/ml) . Trichosanthin, another T. kirilowii RIP, shows similar ribosome-inactivating activity but distinct clinical applications (e.g., anti-HIV therapy) .

Divergence in Specificity :

  • Trichokirin and Karasurin exhibit broader antifungal properties, unlike Kirilowins, which are more specialized in antitumor activity .
  • Glycosylation status influences stability and cellular uptake; Kirilowin B’s lack of glycosylation may enhance its cytosolic activity compared to glycosylated RIPs like Karasurin .

Clinical Relevance :

  • Kirilowin B’s abortifacient potency parallels trichosanthin but with fewer reported side effects, making it a candidate for targeted therapeutics .

Critical Analysis of Evidence

  • Consistencies : Multiple studies confirm the structural and functional similarities between Kirilowin B and α-Kirilowin, particularly their shared N-terminal sequence and ribosome-inactivating mechanisms .
  • Contradictions: None observed; all cited sources align on the core properties of Kirilowin B and its analogs.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Kirilowin B, and how should data be validated?

  • Methodological Answer :

  • Use nuclear magnetic resonance (NMR) for structural elucidation, ensuring all peaks are assigned to protons and carbons. Include 2D experiments (e.g., COSY, HSQC) for connectivity analysis.

  • High-resolution mass spectrometry (HRMS) should confirm molecular formula, with calibration against standard references.

  • High-performance liquid chromatography (HPLC) or ultraviolet-visible (UV-Vis) spectroscopy can assess purity (>95% recommended for biological assays).

  • Validate data by comparing with published spectra of related compounds and replicate experiments to ensure consistency .

    • Example Data Table :
TechniqueParametersKey OutcomesValidation Criteria
¹H NMR500 MHz, CDCl₃δ 7.2 (s, 1H, aromatic)Match with literature
HRMSESI+, m/z 450.2010 [M+H]⁺Calculated: 450.2008Δ < 2 ppm

Q. How can researchers optimize the synthesis of Kirilowin B to improve yield and reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) systematically.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via melting point analysis.
  • Replication : Document all steps in detail (e.g., stirring time, drying conditions) and share protocols in supplementary materials for peer validation .

Q. What are the critical steps to ensure reproducibility in Kirilowin B bioactivity assays?

  • Methodological Answer :

  • Standardize cell lines : Use authenticated cell lines (e.g., ATCC) and maintain consistent passage numbers.
  • Dose-response curves : Include at least six concentrations with triplicate measurements.
  • Controls : Use positive (e.g., known inhibitors) and negative (vehicle-only) controls in all assays.
  • Data reporting : Follow MIAME or ARRIVE guidelines for transparency .

II. Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Kirilowin B across studies?

  • Methodological Answer :

  • Comparative meta-analysis : Pool data from multiple studies, adjusting for variables (e.g., assay type, cell viability thresholds).
  • Replication studies : Repeat experiments under identical conditions to isolate methodological discrepancies.
  • Mechanistic validation : Use CRISPR knockout models to confirm target specificity if conflicting pathways are implicated .

Q. What experimental designs are suitable for elucidating Kirilowin B’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding sites, validated by mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies be structured to identify Kirilowin B derivatives with enhanced efficacy?

  • Methodological Answer :

  • Derivative synthesis : Modify functional groups (e.g., hydroxylation, halogenation) while retaining the core scaffold.

  • Activity cliffs : Compare IC₅₀ values across derivatives to identify critical substituents.

  • Computational tools : Use QSAR models (e.g., CoMFA) to predict bioactivity and prioritize synthetic targets .

    • Example SAR Table :
DerivativeSubstituent (R)IC₅₀ (μM)Solubility (mg/mL)
KB-1-OH0.451.2
KB-2-Cl0.780.8

Q. What strategies are effective for validating Kirilowin B’s molecular targets in vivo?

  • Methodological Answer :

  • Genetic knockdown : Use siRNA or shRNA to silence putative targets in animal models.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS.
  • Toxicity screens : Assess liver enzymes (ALT/AST) and renal function (creatinine) in long-term studies .

III. Methodological Frameworks

  • Literature Review : Systematically search PubMed, SciFinder, and Google Scholar using Boolean operators (e.g., "Kirilowin B" AND "bioactivity") to identify knowledge gaps .
  • Ethical Compliance : For studies involving human tissues, obtain IRB approval and document informed consent procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.